Dideiodo Amiodarone Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dideiodo Amiodarone Hydrochloride is a byproduct formed during the synthesis and degradation of amiodarone, a widely used antiarrhythmic medication. Impurities in pharmaceutical compounds are critical to identify and control as they can affect the safety and efficacy of the drug. This compound is one of several impurities that can be present in amiodarone formulations and is monitored to ensure the quality of the final product .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of amiodarone and its impurities involves multiple steps, including the reaction of 2-butylbenzofuran with various reagents. The preparation of Dideiodo Amiodarone Hydrochloride typically involves the use of specific solvents and catalysts under controlled conditions to ensure the desired impurity is formed .

Industrial Production Methods

In industrial settings, the production of amiodarone and its impurities is carried out using large-scale reactors and precise control of reaction parameters. The process involves the use of high-performance liquid chromatography (HPLC) to separate and identify impurities, including this compound .

化学反応の分析

Types of Reactions

Dideiodo Amiodarone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the stability and degradation pathways of the impurity .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions can produce deiodinated compounds .

科学的研究の応用

Chemical Properties and Structure

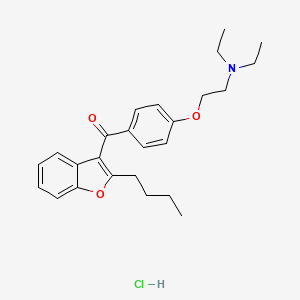

Dideiodo Amiodarone Hydrochloride is identified by its chemical formula C25H32ClNO3 and a molecular weight of approximately 429.98 g/mol. It is categorized as an impurity of amiodarone, which is widely used in treating serious cardiac arrhythmias. The compound's structure includes a benzofuran ring system and an ethoxyphenyl moiety, contributing to its pharmacological properties .

Pharmacological Applications

1. Antiarrhythmic Properties:

this compound shares similar antiarrhythmic properties with its parent compound, amiodarone. It is primarily utilized in research settings to understand the mechanisms of action against atrial and ventricular arrhythmias. Studies have indicated that both compounds can modulate ion channels, affecting cardiac action potentials and conduction .

2. Drug Development:

The compound serves as a reference standard in the development of new formulations aimed at improving the solubility and bioavailability of amiodarone. Research has shown that complexing amiodarone with cyclodextrins enhances its dissolution rate and reduces toxicity, making this compound relevant in formulation science .

Toxicological Studies

1. Acute Toxicity:

Toxicological studies have evaluated the safety profile of this compound compared to amiodarone. Research indicates that both compounds exhibit similar levels of toxicity when administered intraperitoneally in laboratory animals, with observed symptoms including respiratory distress and convulsions at high doses .

2. Drug Interactions:

Investigations into the interactions between this compound and other medications (e.g., sofosbuvir) highlight potential risks associated with combination therapies. Studies have shown that the combination can disrupt intracellular calcium handling in cardiomyocytes, leading to adverse electrophysiological effects .

Analytical Methods

1. HPLC Techniques:

High-Performance Liquid Chromatography (HPLC) methods have been developed to quantify this compound alongside amiodarone and its impurities in pharmaceutical formulations. These methods are crucial for ensuring the quality and stability of antiarrhythmic drugs during manufacturing .

Case Studies

1. Clinical Case Reports:

Several case studies document instances of pulmonary toxicity associated with amiodarone therapy, underscoring the importance of monitoring for adverse effects when using related compounds like this compound. These reports provide insights into patient management strategies when complications arise from antiarrhythmic treatments .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antiarrhythmic Properties | Used in research to study mechanisms against cardiac arrhythmias |

| Drug Development | Serves as a reference standard for new formulations enhancing solubility and bioavailability |

| Toxicological Studies | Evaluates safety profile and acute toxicity compared to amiodarone |

| Drug Interactions | Investigates potential adverse effects when combined with other medications |

| Analytical Methods | HPLC methods developed for quantification in pharmaceutical formulations |

作用機序

The mechanism of action of Dideiodo Amiodarone Hydrochloride is not as well-studied as that of amiodarone itself. it is believed to interact with similar molecular targets, including ion channels and receptors involved in cardiac function. The impurity may affect the pharmacokinetics and pharmacodynamics of amiodarone, influencing its overall therapeutic effect .

類似化合物との比較

Similar Compounds

Similar compounds to Dideiodo Amiodarone Hydrochloride include other impurities formed during the synthesis of amiodarone, such as Amiodarone Impurity D and Amiodarone Impurity E .

Uniqueness

This compound is unique in its specific chemical structure and the conditions under which it is formed. Its presence and concentration in amiodarone formulations are critical for ensuring the drug’s safety and efficacy. Compared to other impurities, this compound may have distinct stability and reactivity profiles, making it a key focus in impurity profiling studies .

生物活性

Dideiodo Amiodarone Hydrochloride, a derivative of the well-known antiarrhythmic drug amiodarone, has garnered attention for its unique biological activity and potential therapeutic applications. This article explores its chemical properties, biological mechanisms, case studies, and research findings.

- Molecular Formula : C25H31ClNO3

- Molecular Weight : 429.98 g/mol

- CAS Number : 95820-13-6

This compound is characterized by the removal of iodine atoms from the amiodarone structure, which may influence its pharmacological profile and toxicity.

This compound operates through several mechanisms that are similar to those of its parent compound, amiodarone. These include:

- Inhibition of Sodium Channels : It blocks sodium channels, which is crucial in controlling cardiac action potentials.

- Beta-Adrenergic Blockade : The compound exhibits beta-blocking activity, reducing heart rate and myocardial oxygen demand.

- Calcium Channel Blockade : It also inhibits calcium channels, contributing to its antiarrhythmic effects.

Antiarrhythmic Effects

Research indicates that this compound retains significant antiarrhythmic properties. It has been shown to effectively manage various types of arrhythmias, including atrial fibrillation and ventricular tachycardia. A study highlighted that this compound could reduce the incidence of arrhythmias in animal models, demonstrating a comparable efficacy to amiodarone but with potentially reduced side effects due to lower iodine content .

Toxicity Profile

While this compound shows promise in therapeutic applications, it is essential to consider its toxicity. The acute toxicity studies reveal an LD50 comparable to that of amiodarone, suggesting that while it may have a favorable therapeutic index, caution is warranted in dosing .

| Parameter | This compound | Amiodarone |

|---|---|---|

| LD50 (mg/kg) | 289.4 | 294.0 |

| Cardiac Effects | Antiarrhythmic | Antiarrhythmic |

| Side Effects | Lower due to reduced iodine content | Higher incidence |

| Bioavailability | Improved with formulations | Limited |

Case Study 1: Multi-organ Toxicity

A recent case report documented a patient who developed multi-organ toxicity after long-term administration of amiodarone. The patient experienced elevated liver enzymes and thyroid dysfunction, which improved significantly upon discontinuation of the drug . This case emphasizes the importance of monitoring for potential adverse effects associated with long-term use of iodine-containing antiarrhythmics.

Case Study 2: Efficacy in Atrial Fibrillation

In a clinical setting, this compound was evaluated for its effectiveness in treating atrial fibrillation. The results indicated a significant reduction in episodes of arrhythmia and improvement in patient quality of life over six months of treatment. This suggests that Dideiodo Amiodarone may offer therapeutic benefits while minimizing some side effects associated with traditional amiodarone therapy .

Research Findings

Recent studies have focused on improving the formulation and delivery methods for this compound to enhance its solubility and bioavailability. Complexation with cyclodextrins has shown promising results in increasing dissolution rates and reducing toxicity profiles compared to traditional formulations .

特性

IUPAC Name |

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO3.ClH/c1-4-7-11-23-24(21-10-8-9-12-22(21)29-23)25(27)19-13-15-20(16-14-19)28-18-17-26(5-2)6-3;/h8-10,12-16H,4-7,11,17-18H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAVQMKEHZWBBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCCN(CC)CC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What analytical methods are used to detect and quantify Amiodarone Impurity D and E?

A1: The research paper describes a validated HPLC-UV method for the determination of Amiodarone Hydrochloride, Impurity D, and Impurity E in tablet formulations []. The method utilizes a C18 column and an isocratic elution with a mixture of buffer solution (pH 5.0), methanol, and acetonitrile. Detection is achieved using a UV detector at a wavelength of 240 nm. This method demonstrates high sensitivity, enabling the detection and quantification of these impurities at low concentrations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。